9-Anthraceneacetonitrile

Vue d'ensemble

Description

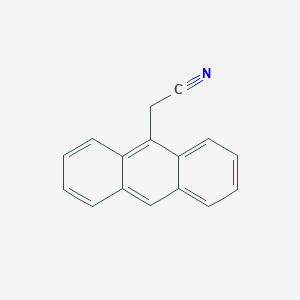

9-Anthraceneacetonitrile is an organic compound that belongs to the family of anthracene derivatives. It is characterized by the presence of an acetonitrile group attached to the ninth position of the anthracene ring system. This compound is known for its reactivity and utility in organic synthesis, making it a valuable tool in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneacetonitrile typically involves the reaction of 9-anthraldehyde with hydroxylamine to form 9-anthraldehyde oxime, which is then dehydrated to yield this compound . The reaction conditions often include the use of dehydrating agents such as phosphorus pentoxide or sulfuric acid to facilitate the conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Anthraceneacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield anthracene-based amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions include anthraquinone derivatives, anthracene-based amines, and various substituted anthracenes .

Applications De Recherche Scientifique

Photophysical Properties

9-Anthraceneacetonitrile belongs to a class of compounds known for their aggregation-induced emission (AIE) properties. These compounds exhibit enhanced fluorescence upon aggregation, making them valuable in biological imaging and sensing applications. Research indicates that 9-ACN can be used to monitor pH changes and detect biomolecules, such as proteins, through fluorescence techniques .

Applications in Biological Systems

2.1 Fluorescent Probes

The ability of 9-ACN to intercalate into DNA makes it a promising candidate for use as a fluorescent probe. Its photophysical properties allow it to absorb light in the near-UV region and emit fluorescence, which can be utilized to study ligand binding interactions with DNA. This property is particularly useful for identifying binding sites and understanding the dynamics of DNA interactions .

2.2 Anticancer Activity

Research has indicated that anthracene derivatives, including 9-ACN, possess potential anticancer properties. The planar structure of the anthracene nucleus allows for effective overlap with DNA base pairs, facilitating DNA damage and strand scission upon excitation . This mechanism has led to investigations into the use of 9-ACN in developing targeted cancer therapies.

Material Science Applications

3.1 Photoresponsive Materials

The photodimerization reactions involving anthracenes make them suitable for creating photoresponsive materials. 9-ACN can undergo reversible dimerization under UV light, which can be harnessed in the development of smart materials such as shape memory polymers and photoresponsive hydrogels . These materials have applications in soft robotics and responsive coatings.

3.2 Organic Light-Emitting Diodes (OLEDs)

Due to its luminescent properties, 9-ACN is also explored for use in organic light-emitting diodes (OLEDs). The tunable luminescence and charge transfer capabilities of anthracene derivatives allow for the design of efficient light-emitting devices . Additionally, its stability under operational conditions enhances its viability for commercial applications.

Sensing Applications

4.1 Chemical Sensors

This compound has been utilized as a fluorescent chemosensor for detecting various metal ions and anions due to its high sensitivity and selectivity. The compound's fluorescence can be quenched or enhanced based on interactions with target analytes, making it a powerful tool in environmental monitoring and analytical chemistry .

4.2 Biosensors

In biosensing applications, 9-ACN can be employed to detect biological markers through fluorescence resonance energy transfer (FRET) mechanisms. Its ability to form complexes with biomolecules enhances its utility in designing sensitive biosensors for medical diagnostics .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 9-Anthraceneacetonitrile involves its ability to participate in various chemical reactions due to the presence of the reactive acetonitrile group. This group can undergo nucleophilic addition, substitution, and other reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Comparison: Compared to these similar compounds, 9-Anthraceneacetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where other anthracene derivatives may not be as effective .

Activité Biologique

9-Anthraceneacetonitrile, a compound derived from anthracene, has garnered attention in recent years for its potential biological activities. This article explores the synthesis, characterization, and various biological activities of this compound, focusing on its anticancer, antibacterial, and photophysical properties.

Synthesis and Characterization

This compound can be synthesized through various methods involving the functionalization of anthracene derivatives. The characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

1. Anticancer Activity

Research has indicated that anthracene derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effects of similar anthracene derivatives on various cancer cell lines, demonstrating their ability to inhibit cell proliferation in a dose-dependent manner.

- Case Study : A derivative similar to this compound was tested against bladder cancer cell lines using CellTiter-Glo® assays. The results showed IC50 values ranging from 32 to 50 μM after a 1-hour exposure, indicating strong growth inhibition . Further colony-forming assays confirmed complete growth inhibition at a concentration of 100 μM after 10 days.

| Compound | Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|---|

| This compound | Bladder Cancer | 32-50 | 1 hour |

| Derivative X | CH27 Lung Cancer | 25 mM | 48 hours |

2. Antibacterial Activity

The antibacterial activity of anthracene derivatives has been well-documented. Research suggests that these compounds can disrupt bacterial cell walls and inhibit nucleic acid synthesis.

- Mechanism : Anthraquinones and their analogs have shown mechanisms including biofilm formation inhibition and energy metabolism disruption. A study reported that certain anthraquinone derivatives exhibited better antibacterial activity compared to others .

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|---|

| Rhein | Staphylococcus aureus | 1.5 - 25 |

| Aloe-emodin | Helicobacter pylori | Effective at low concentrations |

3. Photophysical Properties

The photophysical properties of this compound have been studied extensively due to their implications in cellular imaging and sensing applications. The compound exhibits strong fluorescence under UV light, making it a candidate for biological imaging.

- Findings : The absorption spectrum shows intense bands around 250 nm due to multiple electronic transitions, with emission peaks observed at approximately 510 nm in polar solvents like acetonitrile . This behavior is attributed to charge transfer states that are influenced by the solvent environment.

Propriétés

IUPAC Name |

2-anthracen-9-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTCNFLGBMSLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311329 | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-76-4 | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.